4-Nitro-2',4',5'-triacetoxybiphenyl
Description
4-Nitro-2',4',5'-triacetoxybiphenyl is a biphenyl derivative featuring a nitro group at the 4-position and three acetoxy substituents at the 2', 4', and 5' positions of the second aromatic ring. The nitro group is electron-withdrawing, which may influence reactivity, solubility, and interactions with biological targets, while the acetoxy groups could enhance lipophilicity and modulate antimicrobial or toxicological profiles .
Properties
CAS No. |
80632-65-1 |
|---|---|
Molecular Formula |
C18H15NO8 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(4-nitrophenyl)phenyl] acetate |
InChI |
InChI=1S/C18H15NO8/c1-10(20)25-16-9-18(27-12(3)22)17(26-11(2)21)8-15(16)13-4-6-14(7-5-13)19(23)24/h4-9H,1-3H3 |
InChI Key |
NGDGRFZKXSEXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2’,4’,5’-triacetoxybiphenyl typically involves the acetylation of 4-nitro-2’,4’,5’-trihydroxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-2’,4’,5’-triacetoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2’,4’,5’-triacetoxybiphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The acetoxy groups can be hydrolyzed to hydroxyl groups (-OH) using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Amino-2’,4’,5’-triacetoxybiphenyl.
Hydrolysis: 4-Nitro-2’,4’,5’-trihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2’,4’,5’-triacetoxybiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitro-2’,4’,5’-triacetoxybiphenyl is not well-documented. it is known that nitro compounds can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
2,4,5-Triacetoxybiphenyl (Compound 10)
Key Findings:
- Exhibited significant antibacterial activity, particularly against Staphylococcus epidermidis (MIC: 39.06 µg/mL) and Gram-negative bacteria .
- The absence of a nitro group suggests that antibacterial activity may arise from acetoxy-mediated membrane disruption or enzyme inhibition.
Comparison : - Toxicity risks (see carcinogenic nitrofurans below) must also be considered.
Nitrofuran Derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide)
Structure : Nitrofuran ring linked to thiazole or hydrazine moieties.
Key Findings :
- Potent carcinogenicity in rats: Induced bladder carcinomas (29/30 rats) and mammary tumors (15/30 rats) at 0.188% dietary concentration over 46 weeks .
- 2-Hydrazino-4-(5-nitro-2-furyl)thiazole similarly induced mammary carcinomas (32/35 rats) . Comparison:
- Unlike nitrofurans, 4-Nitro-2',4',5'-triacetoxybiphenyl lacks a furan ring but shares nitro-aromatic features.
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine
Structure : Nitrofuran linked to oxadiazine and acetamido groups.
Key Findings :
- Caused hemangioendothelial sarcomas in 32/32 rats after 37 weeks of feeding .
Comparison : - The acetamido group in this compound contrasts with the acetoxy groups in this compound. Both compounds contain nitro-aromatic moieties, but divergent toxicity profiles highlight the importance of core structure in carcinogenic outcomes.
4-Nitrophenyl Derivatives (e.g., 4-Nitroanisole, 5-(4-Nitrophenyl)oxazole)
Structure : Nitrophenyl groups attached to ether or heterocyclic systems.
Key Findings :
- Comparison:
- Unlike these simpler nitrophenyl derivatives, this compound’s biphenyl system and multiple acetoxy groups may confer enhanced steric bulk, altering bioavailability and target selectivity.
Nitro-Substituted Biphenyls (e.g., 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde)
Structure : Biphenyl with nitro and aldehyde groups.
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
